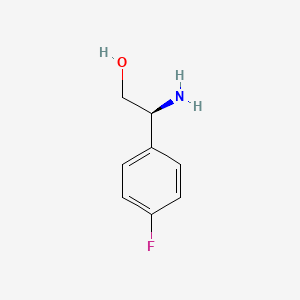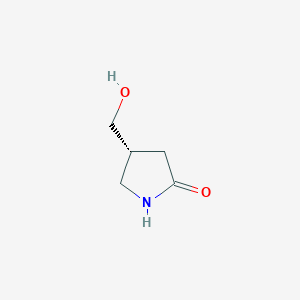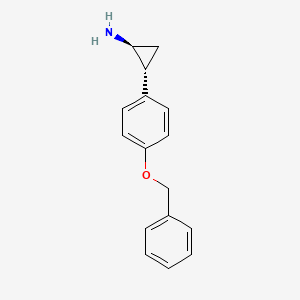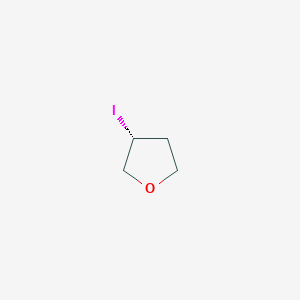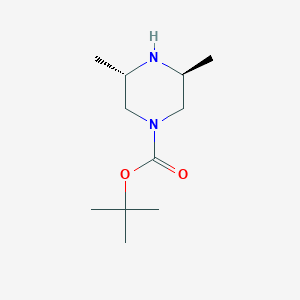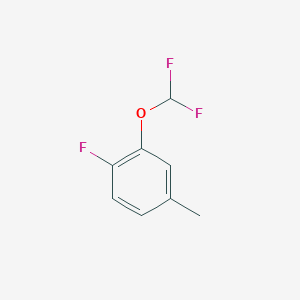
2-(Difluoromethoxy)-1-fluoro-4-methyl-benzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of difluoromethoxy compounds often involves the reaction of a suitable precursor with a difluoromethoxy reagent . The exact method can vary depending on the specific compound being synthesized.Molecular Structure Analysis
The molecular structure of a difluoromethoxy compound will depend on the specific compound. For example, 2-(Difluoromethoxy)aniline has a molecular formula of C7H7F2NO .Chemical Reactions Analysis
Difluoromethoxy compounds can participate in various chemical reactions. Recent advances have been made in difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S .Physical And Chemical Properties Analysis
The physical and chemical properties of a difluoromethoxy compound will depend on the specific compound. For example, 2-(Difluoromethoxy)aniline has an average mass of 159.133 Da .Aplicaciones Científicas De Investigación
Synthesis and Biological Properties of Cyclic Phosphotriesters : A study by Hunston et al. (1984) explored the synthesis of derivatives including 5",5"-difluoro-5-methyl compounds. These compounds were evaluated for their inhibitory effects on murine leukemia cells, with certain derivatives showing significant potency (Hunston et al., 1984).
Alternative Synthesis in Radiopharmaceuticals : Haradahira et al. (1988) described alternative routes to synthesize 2-deoxy-2-[18F]fluoro-D-glucose, crucial in PET imaging. This involves nucleophilic displacements using fluorine-containing compounds (Haradahira et al., 1988).
Fluorescent Properties and Cytotoxicity Evaluation : Politanskaya et al. (2015) synthesized benzene-fluorinated compounds and evaluated their fluorescent properties and cytotoxicity against various cell lines. Their study revealed the enhanced cytotoxic effect of benzo-perfluorinated derivatives on tumor cells (Politanskaya et al., 2015).
Electrochemical Fluorination : Momota et al. (1998) researched the electrochemical fluorination of fluorotoluenes, focusing on the competitive fluorination on both the methyl-group and benzene-ring. This study provides insights into the chemical behavior of fluorinated compounds under specific conditions (Momota et al., 1998).
Structure and Conformation Analysis : Shishkov et al. (2004) investigated the geometric structure and conformational properties of 4-fluoro(trifluoromethoxy)benzene. Their study utilized gas electron diffraction and quantum chemical calculations, contributing to the understanding of the molecular structure of fluorinated compounds (Shishkov et al., 2004).
Synthesis of Fluorinated Liquid Crystal Mixtures : Ma et al. (2013) conducted an experimental investigation on the physical properties of fluorinated liquid crystal mixtures. This research is significant for understanding the applications of fluorinated compounds in liquid crystal technology (Ma et al., 2013).
Safety And Hazards
Direcciones Futuras
The field of difluoromethoxy compounds is a rapidly evolving area of research with potential applications in pharmaceuticals and agrochemicals . Future research will likely focus on developing new synthesis methods, exploring new biological activities, and improving our understanding of the mechanism of action of these compounds.
Propiedades
IUPAC Name |
2-(difluoromethoxy)-1-fluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-5-2-3-6(9)7(4-5)12-8(10)11/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDBTECWTKULRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-1-fluoro-4-methyl-benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



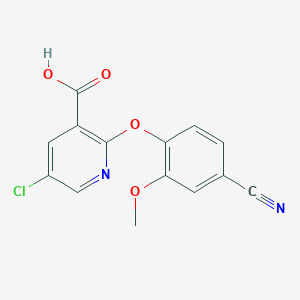
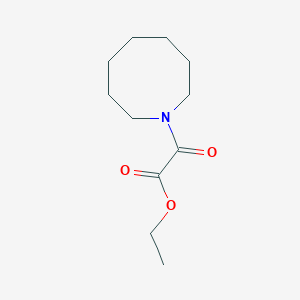
![2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393023.png)
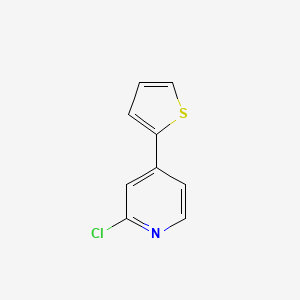
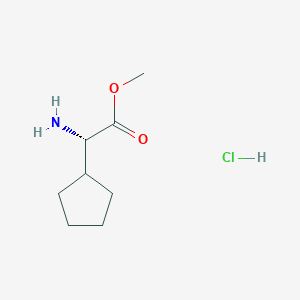
![5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393029.png)
![2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1393031.png)
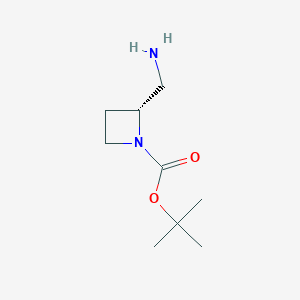
![2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1393034.png)
